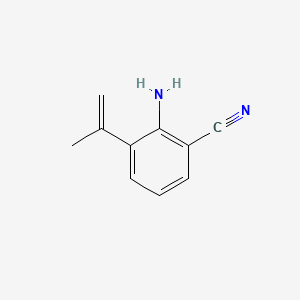

![molecular formula C9H8N2O3S B592715 1-乙酰基-1H-噻吩并[3,2-c]吡唑-5-羧酸甲酯 CAS No. 9041-37-6](/img/structure/B592715.png)

1-乙酰基-1H-噻吩并[3,2-c]吡唑-5-羧酸甲酯

概述

描述

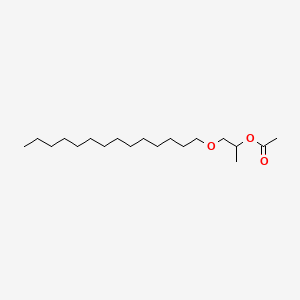

“Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate” is a unique organic compound with potential applications in the fields of chemistry and biochemistry. It has a molecular formula of C9H8N2O3S and a molecular weight of 224.24 .

Synthesis Analysis

The synthesis of “Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate” involves two stages . In the first stage, 4-amino-5-methylthiophene-2-carboxylic acid methyl ester is combined with acetic anhydride in the presence of potassium acetate in toluene at 100℃ for 3 hours . In the second stage, nitrous acid isobutyl ester is added and the mixture is heated at 100℃ . The yield of this reaction can vary, with reported yields of 49.3% .Molecular Structure Analysis

The molecular structure of “Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate” is complex, with a thieno[3,2-c]pyrazole core structure. The molecule also contains an acetyl group and a carboxylate group .Physical And Chemical Properties Analysis

“Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate” has a molecular weight of 224.24 . Other physical and chemical properties such as boiling point and linear structure formula are not well-documented in the literature .科学研究应用

1-乙酰基-1H-噻吩并[3,2-c]吡唑-5-羧酸甲酯

药物化学: 该化合物是吡唑的衍生物,已知其具有多种生物活性,包括抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病药的作用 .

吡唑衍生物的合成: 1-乙酰基-1H-噻吩并[3,2-c]吡唑-5-羧酸甲酯可用于合成各种吡唑衍生物。由于其迷人的特性,这些衍生物已被广泛研究 .

生物活性: 该化合物的一些衍生物已显示出相当大的生物活性,例如抗菌、抗环氧合酶、抗惊厥、抗结核、抗肿瘤、抗炎、镇痛、抗糖尿病和抗精神病活性 .

磷酸二酯酶7A抑制剂: 噻吩并[2,3-c]吡唑(包括1-乙酰基-1H-噻吩并[3,2-c]吡唑-5-羧酸甲酯)被报道为磷酸二酯酶7A的抑制剂 .

钾离子通道抑制剂: 噻吩并[2,3-c]吡唑也称为钾离子通道抑制剂 .

Sephadex LH 20

黄酮类化合物的分离纯化: Sephadex LH 20 已被用作分离或纯化所有植物科中黄酮类化合物衍生物的最后一步 .

凝胶过滤色谱法: 它用于凝胶过滤色谱法,一种尺寸排阻色谱法 .

蛋白质色谱法: Sephadex LH 20 也用于蛋白质色谱法 .

生物活性多酚类物质的分离: 该化合物已被用于从黑莓基因型中分离生物活性多酚类物质 .

色氨酸的分离: Sephadex LH 20 已被用于从莲藕的水提物中分离色氨酸<a aria-label="4: " data-citationid="93bafdb5-e985-01d2-3a01-c232c7c6def6-42" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com/CA/en/product/sigma/lh20100" target="_blank

安全和危害

作用机制

Biochemical Pathways

The biochemical pathways affected by Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of methyl 1-acetyl-1h-thieno[3,2-c]pyrazole-5-carboxylate is currently unavailable .

生化分析

Biochemical Properties

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, facilitating their separation and purification. The compound’s crosslinked dextran matrix allows it to form stable complexes with these biomolecules, enhancing their stability and activity during biochemical reactions .

Cellular Effects

The effects of methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic pathways and gene expression patterns .

Molecular Mechanism

At the molecular level, methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term impact on cellular function. Studies have shown that the compound maintains its activity for extended periods, but its effectiveness may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and metabolic activity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites within the cell. The distribution of the compound can influence its overall effectiveness and impact on cellular function .

Subcellular Localization

The subcellular localization of methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes .

属性

IUPAC Name |

methyl 1-acetylthieno[3,2-c]pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-5(12)11-6-3-7(9(13)14-2)15-8(6)4-10-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELZGAJCZANUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)SC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is Sephadex LH-20 primarily used for in the context of these research papers?

A1: Sephadex LH-20 is consistently employed as a chromatographic medium for separating and purifying a wide range of compounds. This includes organic acids from cereals [], bioactive metabolites from actinobacteria [], flavonoids from various plants [, , , , ], and steroids like cortisol and aldosterone from plasma and urine samples [, , , ].

Q2: How does the separation mechanism of Sephadex LH-20 differ from traditional silica gel chromatography?

A2: While silica gel chromatography primarily relies on adsorption and polarity differences, Sephadex LH-20 exhibits a more complex separation mechanism. It combines gel permeation (size exclusion) with adsorption and partition chromatography. This allows for separating molecules based on their size, as well as their affinity for the gel matrix and the chosen solvent system. [, , , ]

Q3: Can you provide examples of specific compounds successfully separated using Sephadex LH-20 chromatography based on the provided research?

A3: Certainly! Several studies highlight the successful isolation of specific compounds using Sephadex LH-20. Here are a few examples:

- Flavonoids: Apiin from Anthriscus cerefolium [], flavonoid glycosides from Anaphalis busua [], and various flavonoids from Pulicaria jaubertii [].

- Organic Acids: Aliphatic and aromatic acids from wheat, rye, and barley [].

- Steroids: Cortisol and cortisone from plasma samples [, ], aldosterone from urine [], and ecdysterones from the root of Silene viscidula [].

- Bioactive Metabolites: An antimicrobial substance from Pseudonocardia alni [] and a hypotensive phospholipid from dog peritoneal dialysate [].

Q4: What solvent systems are commonly used with Sephadex LH-20 in these research papers?

A4: The choice of solvent system depends largely on the nature of the compounds being separated. The research papers demonstrate the use of various solvents, including:

- Single Solvents: Methanol [, , , , ], ethanol [], acetone [], and chloroform []

- Binary Mixtures: Chloroform/methanol [, ], methanol/chloroform [, ], hexane/acetone [], acetone/ethanol [].

- Ternary Mixtures: Toluene/ethyl acetate/methanol [], toluene/ethyl acetate/diethylamine [].

Q5: The research mentions using Sephadex LH-20 for purifying radiolabeled compounds. What are the advantages of this technique in such applications?

A5: Sephadex LH-20 offers several advantages for purifying radiolabeled compounds:

- Mild Separation Conditions: It allows separation under mild conditions, minimizing the risk of degradation or alteration of sensitive radiolabeled molecules. [, ]

- High Recovery Rates: The research highlights the high recovery rates achieved with Sephadex LH-20, which is crucial when working with limited quantities of radiolabeled material. [, ]

- Compatibility with Scintillation Counting: Sephadex LH-20 fractions can be directly analyzed by scintillation counting, facilitating the tracking and quantification of radiolabeled compounds during purification. []

Q6: What types of studies other than direct compound isolation utilize Sephadex LH-20?

A6: Apart from isolating pure compounds, Sephadex LH-20 is employed in:

- Fractionation of complex extracts: It helps in separating crude extracts into simpler fractions based on different physicochemical properties before further purification. [, , ]

- Investigation of metabolic pathways: Researchers used Sephadex LH-20 to study the biotransformation of organoarsenic compounds in Fucus distichus [].

- Development of analytical methods: Sephadex LH-20 chromatography was crucial in developing a radioimmunoassay for aldosterone in urine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

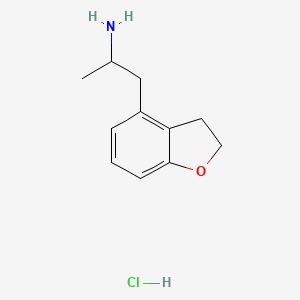

![3h-Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)

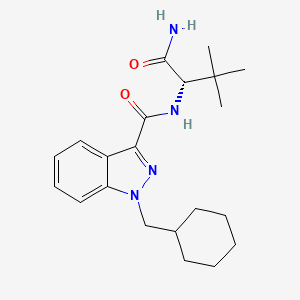

![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)

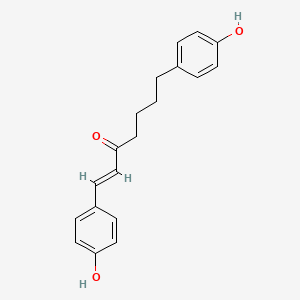

![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)